![molecular formula C19H18N2O2 B13893025 Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate CAS No. 25927-76-8](/img/structure/B13893025.png)
Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate
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Overview
Description
Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate is a compound that integrates the structural features of quinoline and benzoate Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological activities and applications in medicinal chemistry The benzoate moiety, on the other hand, is a common ester functional group derived from benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using methods such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Coupling with Benzoate: The quinoline derivative is then coupled with ethyl 4-aminobenzoate through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) in an aprotic solvent such as DCM.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate is a chemical compound with a molecular formula of C20H18N2O2 and a molecular weight of approximately 306.365 g/mol. It features an ethyl ester group, a quinoline moiety, and an amino group attached to a benzoate framework. The quinoline structure suggests potential biological activity, as quinolines are known for their diverse pharmacological properties.
Potential Applications
This compound has potential applications in medicinal chemistry and materials science due to its unique structure.
Pharmaceutical Applications
- Biological Activity The biological activity of this compound is mainly due to its quinoline component. Compounds with similar structures have demonstrated a range of pharmacological effects. Further investigation is required to establish its efficacy and mechanism of action in various biological systems.
- Interaction Studies Interaction studies may focus on its binding affinity with biological targets such as enzymes, receptors, or DNA. Preliminary studies may involve assessing its binding affinity and selectivity. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.
- Versatility The compound’s versatility makes it a candidate for further exploration in medicinal chemistry.
- Antimicrobial Activity Ethyl 4-(aminobenzoate) which shares structural similarities with this compound, exhibits antimicrobial activity.
Synthesis and Structural Modification
- Multi-Step Synthesis The synthesis of this compound typically involves several steps, allowing for the introduction of functional groups that can enhance biological activity or solubility.
- Unique Combination this compound is unique due to its specific combination of an ethyl ester with a quinoline moiety linked through an amino group, which may confer distinct pharmacological properties not found in other similar compounds. This specificity could lead to targeted therapeutic applications that leverage its unique structural features for enhanced efficacy against particular diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate is primarily attributed to its quinoline moiety. Quinoline derivatives are known to interact with various molecular targets, including:
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
Ethyl 4-aminobenzoate: A related compound used in the synthesis of various esters and amides.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
Uniqueness: Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate is unique due to the combination of the quinoline and benzoate moieties, which imparts a distinct set of chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development .
Biological Activity
Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate is a compound that has garnered attention due to its potential biological activities, primarily attributed to its quinoline structure. This article delves into the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of an ethyl ester, a quinoline moiety, and an amino group connected to a benzoate framework. Its molecular formula is C_19H_20N_2O_2, with a molecular weight of approximately 306.365 g/mol. The presence of the quinoline component suggests diverse pharmacological properties, as compounds with similar structures have shown various biological activities.
Pharmacological Activities
The pharmacological activities associated with this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Antitumor Activity :
-
Binding Affinity Studies :
- Interaction studies have shown that this compound may bind effectively to biological targets such as enzymes and receptors. Understanding these interactions is essential for elucidating its mechanism of action and therapeutic potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound indicates that modifications to its structure can significantly influence its biological activity. For instance:
Compound Name | Structure | Notable Properties |
---|---|---|
Ethyl 4-(aminobenzoate) | Structure | Antimicrobial activity |
Ethyl 4-[((2-hydroxybenzyl)amino)benzoate] | Structure | Antioxidant properties |
Methyl 3-[((4-(quinolin-3-ylmethyl)piperazine)-1-carbonyl)amino]benzoate | Structure | Potential anticancer effects |
These comparisons highlight how structural variations can lead to different pharmacological profiles, suggesting avenues for further research and development.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Efficacy : A study demonstrated the effectiveness of similar quinolone compounds against resistant strains such as Staphylococcus aureus and Streptococcus pneumoniae, indicating that derivatives like this compound may also possess significant antibacterial activity .
- Antitumor Mechanisms : Research on quinoline-based compounds has shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer progression. This compound may follow similar pathways, warranting further investigation into its antitumor mechanisms .
Properties
CAS No. |
25927-76-8 |
---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 4-(quinolin-3-ylmethylamino)benzoate |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-19(22)15-7-9-17(10-8-15)20-12-14-11-16-5-3-4-6-18(16)21-13-14/h3-11,13,20H,2,12H2,1H3 |
InChI Key |
OUGQCWQDJZPUMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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